molecular formula C10H12BrNO2 B2588317 Ethyl 2-amino-5-bromo-4-methylbenzoate CAS No. 1476761-80-4

Ethyl 2-amino-5-bromo-4-methylbenzoate

Cat. No.: B2588317
CAS No.: 1476761-80-4
M. Wt: 258.115
InChI Key: LPCBLZKMMDIBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Ethyl 2-amino-5-bromo-4-methylbenzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-bromo-4-methylbenzoate typically involves the esterification of 2-amino-5-bromo-4-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-bromo-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Iodide in Acetone: Used for substitution reactions.

    Hydrogen Gas with Palladium Catalyst: Used for reduction reactions.

    Potassium Permanganate: Used for oxidation reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-bromo-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-5-iodo-4-methylbenzoate
  • Ethyl 2-amino-5-chloro-4-methylbenzoate
  • Ethyl 2-amino-5-fluoro-4-methylbenzoate

Uniqueness

Ethyl 2-amino-5-bromo-4-methylbenzoate is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic applications .

Properties

IUPAC Name

ethyl 2-amino-5-bromo-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-3-14-10(13)7-5-8(11)6(2)4-9(7)12/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCBLZKMMDIBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)Br)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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